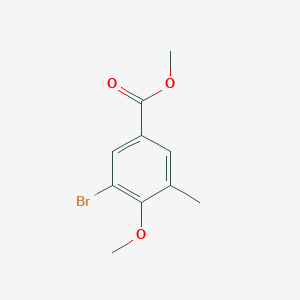![molecular formula C9H11FO B13442805 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-methylbicyclo[221]hept-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a fluorine atom and a methyl group
Métodos De Preparación
The synthesis of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the fluorine atom and the methyl group can be achieved through subsequent functionalization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Compared to other bicyclic compounds, 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is unique due to the presence of the fluorine atom and the methyl group. Similar compounds include:
5-Norbornene-2-carboxaldehyde: Lacks the fluorine and methyl groups.
2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde: Contains a methyl group but no fluorine.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of an aldehyde.
These structural differences result in variations in reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
7-fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H11FO/c1-5-6-2-3-7(9(6)10)8(5)4-11/h2-9H,1H3 |
Clave InChI |
RZECLRLFIMJAPM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C=CC(C1C=O)C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



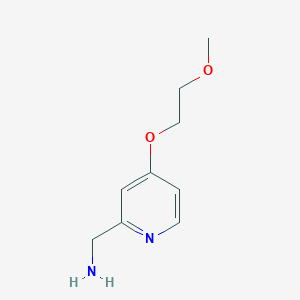

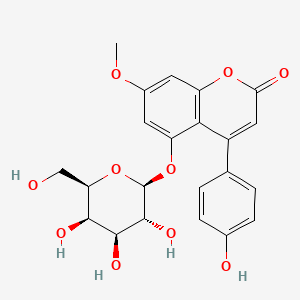
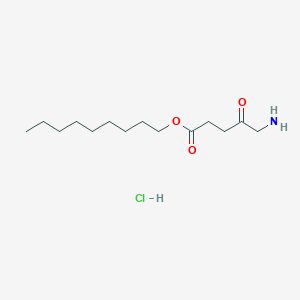
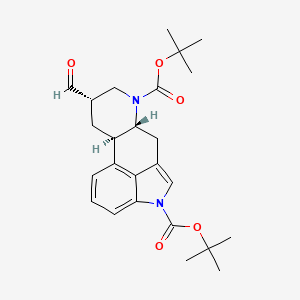
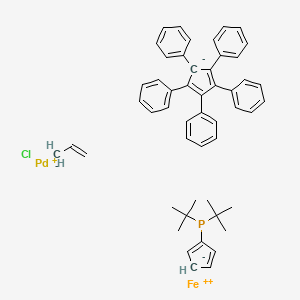
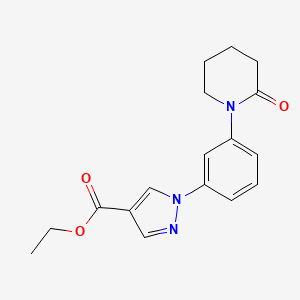
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
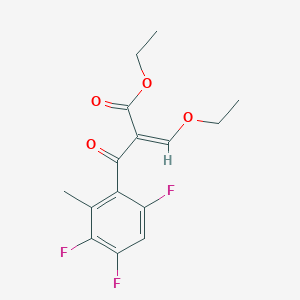

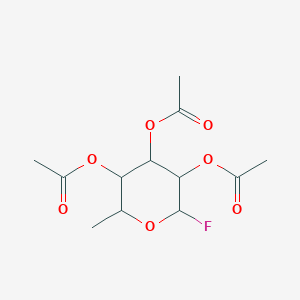
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
